(4-Chloro-2-fluoro-3-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)methanol typically involves the reaction of 4-chloro-2-fluoro-3-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, yielding the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-methylbenzaldehyde or 4-chloro-2-fluoro-3-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-methylphenylmethane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-fluoro-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-fluoro-2-methylphenyl)methanol
- (4-Chloro-2-fluoro-3-methylbenzaldehyde)
- (4-Chloro-2-fluoro-3-methylbenzoic acid)
Uniqueness
(4-Chloro-2-fluoro-3-methylphenyl)methanol is unique due to the specific arrangement of substituents on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(4-chloro-2-fluoro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
WRQXCIBQQYZRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.